1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine
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Overview
Description
1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine, also known as EFDP, is a compound that has been studied extensively in scientific research. EFDP belongs to the class of piperazine derivatives, which have been found to possess a wide range of pharmacological activities.
Mechanism of Action
1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine exerts its pharmacological effects by acting on various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. It has been found to act as a potent serotonin reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been found to modulate the activity of various neurotransmitter receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied in animal models and has been found to possess a wide range of pharmacological activities. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. This compound has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction. Another area of interest is its potential use in the treatment of depression and anxiety disorders. This compound has been found to possess antidepressant and anxiolytic effects, and further research is needed to determine its potential as a treatment for these disorders. Finally, further research is needed to elucidate the precise mechanisms by which this compound exerts its pharmacological effects, which may lead to the development of more targeted and effective treatments for a range of psychiatric disorders.
Synthesis Methods
The synthesis of 1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine involves the reaction of 1-(5-ethyl-2-furyl)methylpiperidine with 2-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with piperazine to yield this compound.
Scientific Research Applications
1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine has been studied extensively for its potential applications in scientific research. It has been found to possess a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
1-[1-[(5-ethylfuran-2-yl)methyl]piperidin-3-yl]-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O/c1-2-19-9-10-20(27-19)17-24-11-5-6-18(16-24)25-12-14-26(15-13-25)22-8-4-3-7-21(22)23/h3-4,7-10,18H,2,5-6,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTNCWIJZLWOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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